molecular formula C17H27N3O2S B6765043 N-[4-(2,2-dimethylpropyl)-1,3-thiazol-2-yl]-1-morpholin-4-ylcyclobutane-1-carboxamide

N-[4-(2,2-dimethylpropyl)-1,3-thiazol-2-yl]-1-morpholin-4-ylcyclobutane-1-carboxamide

Cat. No.: B6765043
M. Wt: 337.5 g/mol
InChI Key: JKSQIXWGCRUYIK-UHFFFAOYSA-N
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Description

N-[4-(2,2-Dimethylpropyl)-1,3-thiazol-2-yl]-1-morpholin-4-ylcyclobutane-1-carboxamide is a synthetic compound with a unique structure that combines elements of thiazole and morpholine within a cyclobutane framework. This compound exhibits promising properties in various fields, including medicinal chemistry, due to its distinctive chemical features and potential biological activities.

Properties

IUPAC Name

N-[4-(2,2-dimethylpropyl)-1,3-thiazol-2-yl]-1-morpholin-4-ylcyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2S/c1-16(2,3)11-13-12-23-15(18-13)19-14(21)17(5-4-6-17)20-7-9-22-10-8-20/h12H,4-11H2,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSQIXWGCRUYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=CSC(=N1)NC(=O)C2(CCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : The synthesis typically starts with the preparation of the thiazole core. This involves the reaction of 2-amino-4-(2,2-dimethylpropyl)thiazole with suitable reactants under controlled conditions.

  • Cyclobutane Incorporation: : The thiazole intermediate is then subjected to cycloaddition reactions to form the cyclobutane ring. This step may require specific catalysts and precise temperature control to achieve the desired regioselectivity and yield.

  • Morpholine Addition: : In the final step, morpholine is introduced through a nucleophilic substitution reaction, which attaches it to the cyclobutane carboxamide moiety, completing the synthesis of the compound.

Industrial Production Methods

In an industrial setting, the production process is scaled up using continuous flow reactors to ensure consistency and efficiency. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity in large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-[4-(2,2-Dimethylpropyl)-1,3-thiazol-2-yl]-1-morpholin-4-ylcyclobutane-1-carboxamide can undergo oxidation reactions, typically facilitated by oxidizing agents such as hydrogen peroxide or permanganate.

  • Reduction: : The compound can be reduced under specific conditions using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can be performed, altering various functional groups within the compound.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in the presence of a catalyst like molybdenum.

  • Reduction: : Sodium borohydride in methanol, under an inert atmosphere.

  • Substitution: : Nucleophiles such as sodium azide, typically in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Alcohols or amines, depending on the functional groups present.

  • Substitution: : Varies widely based on the nucleophile used, leading to diverse derivatives.

Scientific Research Applications

N-[4-(2,2-Dimethylpropyl)-1,3-thiazol-2-yl]-1-morpholin-4-ylcyclobutane-1-carboxamide finds applications across several scientific domains:

  • Chemistry: : As a building block for the synthesis of more complex molecules, especially in combinatorial chemistry for drug development.

  • Biology: : Investigated for its potential to modulate biological pathways, serving as a lead compound in the development of enzyme inhibitors or receptor modulators.

  • Medicine: : Studied for its therapeutic potential in treating diseases such as cancer, due to its ability to interfere with specific molecular targets.

  • Industry: : Used in materials science for creating polymers or other advanced materials with unique properties, attributed to its stable and versatile chemical structure.

Mechanism of Action

The biological activity of N-[4-(2,2-dimethylpropyl)-1,3-thiazol-2-yl]-1-morpholin-4-ylcyclobutane-1-carboxamide is often linked to its ability to interact with specific molecular targets. It can bind to certain enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it may inhibit an enzyme involved in cell proliferation, making it a potential candidate for anti-cancer therapies.

Comparison with Similar Compounds

When compared to other compounds with similar structures, N-[4-(2,2-dimethylpropyl)-1,3-thiazol-2-yl]-1-morpholin-4-ylcyclobutane-1-carboxamide stands out due to its unique combination of thiazole, morpholine, and cyclobutane

  • Similar Compounds: : Other thiazole derivatives, cyclobutane carboxamides, and morpholine-containing compounds.

  • Uniqueness: : Its hybrid structure offers a versatile scaffold for drug design, providing a balance of hydrophilic and lipophilic characteristics, crucial for bioavailability and targeting different biological environments.

This compound's multifaceted nature and potential make it a subject of continued research and interest in various scientific fields.

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